molecular formula C7H6BrN3 B6272787 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 2219366-71-7

5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No. B6272787
CAS RN: 2219366-71-7
M. Wt: 212
InChI Key:
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Description

5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine is a chemical compound with the molecular formula C7H6BrN3. It has a molecular weight of 212.05 . The compound is typically stored in a dry room at normal temperature .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine, has been extensively studied. The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Brc1cnc2[nH]ncc2c1 . The InChI code for this compound is 1S/C7H6BrN3/c1-11-7-5(3-10-11)2-6(8)4-9-7/h2-4H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 212.05 . The compound is typically stored in a dry room at normal temperature .

Scientific Research Applications

5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridinezolo[4,3-b]pyridine is used in a variety of scientific research applications. It is used as a ligand in transition metal complexes, which can be used to study the electronic structure of metal complexes. It can also be used as a reagent in organic synthesis, as it is a versatile building block for the synthesis of a variety of organic compounds. In addition, it can be used as a catalyst for various reactions, such as the synthesis of polymers, and as a reagent for the synthesis of pharmaceuticals, dyes, and other organic compounds.

Advantages and Limitations for Lab Experiments

5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridinezolo[4,3-b]pyridine has a number of advantages and limitations for use in lab experiments. One of the major advantages is that it is a relatively inexpensive and readily available compound. It also has a wide range of applications, making it a versatile building block for the synthesis of a variety of organic compounds. On the other hand, the compound can be toxic and should be handled with care. In addition, the compound can be unstable in some conditions and can react with other compounds, which can lead to unwanted side reactions.

Future Directions

The future of 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridinezolo[4,3-b]pyridine is promising, as it has a wide range of applications and is relatively inexpensive. There is potential for the compound to be used in the development of new pharmaceuticals and other organic compounds. In addition, the compound can be used as a ligand for transition metal complexes, which can be used to study the electronic structure of metal complexes. Finally, the compound can be used as a catalyst for various reactions, such as the synthesis of polymers.

Synthesis Methods

5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridinezolo[4,3-b]pyridine is typically synthesized through a two-step process. The first step involves the reaction of 4-methyl-3-nitropyridine and ethyl bromoacetate in the presence of a base such as sodium ethoxide to form 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine. The second step involves the deprotonation of the compound to obtain the desired this compound product.

Safety and Hazards

The safety information for 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261 and P305+P351+P338 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine involves the reaction of 5-bromo-1H-pyrazolo[4,3-b]pyridine with methyl iodide in the presence of a base to form the desired product.", "Starting Materials": [ "5-bromo-1H-pyrazolo[4,3-b]pyridine", "Methyl iodide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 5-bromo-1H-pyrazolo[4,3-b]pyridine and base to a solvent (e.g. DMF)", "Add methyl iodide dropwise to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with a suitable solvent (e.g. ethanol)", "Dry the product under vacuum to obtain 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine" ] }

CAS RN

2219366-71-7

Molecular Formula

C7H6BrN3

Molecular Weight

212

Purity

95

Origin of Product

United States

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